N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-15-5-2-1-4-14(15)12-21-18(24)19(25)22-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNYHNIFOVPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Oxalamide Backbone
The oxalamide core is typically constructed via condensation reactions between oxalyl chloride and primary amines. For this compound, the synthesis begins with the sequential introduction of the 2-chlorobenzyl and morpholino-thiophenylethyl groups.
Key Steps:
- Reaction of Oxalyl Chloride with 2-Chlorobenzylamine:
Oxalyl chloride reacts with 2-chlorobenzylamine in anhydrous dichloromethane at 0–5°C to form N-(2-chlorobenzyl)oxalyl chloride intermediate. This intermediate is stabilized by electron-withdrawing effects of the chlorobenzyl group.
$$
\text{Oxalyl Cl}_2 + \text{2-Chlorobenzylamine} \rightarrow \text{N-(2-Chlorobenzyl)Oxalyl Cl} + \text{HCl}
$$
- Coupling with 2-Morpholino-2-(Thiophen-2-yl)Ethylamine:
The intermediate reacts with 2-morpholino-2-(thiophen-2-yl)ethylamine in the presence of triethylamine (TEA) as a base. This step proceeds via nucleophilic acyl substitution, forming the target oxalamide.
$$
\text{N-(2-Chlorobenzyl)Oxalyl Cl} + \text{Amine} \xrightarrow{\text{TEA}} \text{Target Compound} + \text{HCl}
$$
Conditions:
Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling
Recent advances employ ruthenium pincer complexes to synthesize oxalamides via acceptorless dehydrogenative coupling (ADC) of ethylene glycol and amines. This method avoids stoichiometric reagents and generates H₂ as the sole byproduct.
Procedure:
- Reaction Setup:
Ethylene glycol, 2-chlorobenzylamine, and 2-morpholino-2-(thiophen-2-yl)ethylamine are combined with a Ru-MACHO catalyst (0.5 mol%) in toluene. - Dehydrogenation:
The mixture is heated to 120°C for 24 hours under inert atmosphere, facilitating simultaneous dehydrogenation and C–N bond formation.
Advantages:
Mechanistic Insight:
The Ru catalyst abstracts hydrogen from ethylene glycol, forming reactive intermediates that couple with amines to yield oxalamides. Isotopic labeling studies confirm H₂ elimination from both glycol and amine moieties.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems for enhanced reproducibility and safety. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Residence Time | 15–20 minutes | Maximizes conversion |
| Temperature | 50–60°C | Minimizes byproducts |
| Catalyst Loading | 0.2–0.5 mol% Ru | Cost-effective |
| Pressure | 2–3 bar | Enhances H₂ removal |
Outcome:
Purification Strategies
Crude product purification involves:
- Recrystallization: Ethanol/water (3:1) at −20°C removes unreacted amines.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) isolates the target compound.
Typical Recovery: 85–90% after dual purification.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Stepwise Condensation | 68–72 | 95–97 | Moderate | High (HCl waste) |
| Ru-Catalyzed ADC | 66–84 | 97–99 | High | Low (H₂ byproduct) |
| Continuous Flow | 75–80 | 98–99 | Industrial | Moderate |
Trade-offs:
- Stepwise Condensation: Simplicity vs. corrosive HCl generation.
- Ru-Catalyzed ADC: Sustainability vs. catalyst cost.
Challenges and Optimization Opportunities
Byproduct Formation
Competing reactions during amine coupling produce N-acylated byproducts (e.g., α-hydroxyamides). Strategies to suppress these include:
Morpholino-Thiophenylethylamine Synthesis
The morpholino-thiophenylethylamine precursor is synthesized via:
- Thiophene Alkylation: 2-Thiophenemethanol reacts with morpholine under Mitsunobu conditions (DIAD, PPh₃).
- Reductive Amination: Thiophenylethyl ketone is converted to the amine using NaBH₄ and NH₄OAc.
Yield: 74–78% after distillation.
Chemical Reactions Analysis
Types of Reactions: N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a valuable tool in understanding biological processes.
Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structural features may allow it to interact with biological targets, leading to the development of new drugs. Research is ongoing to explore its efficacy and safety in treating various diseases.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Antiviral Oxalamides (HIV Entry Inhibitors)
highlights oxalamides such as N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 15) , which inhibits HIV entry .
Analysis: The target compound’s morpholino group may improve pharmacokinetics compared to Compound 15’s pyrrolidine.
Flavoring Oxalamides (e.g., S336)
–4 and 10 describe N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , a flavoring agent with regulatory approval .
In contrast, S336’s dimethoxy and pyridinyl groups contribute to its safety and flavor-enhancing properties.
TLR2/6 Agonists
identifies oxalamides like N1-(benzyl)-N2-(phenyl)-N2-(sulfonyl)glycinamide as Toll-like receptor (TLR) agonists .
Analysis : The target compound’s rigid heterocycles may limit conformational adaptability compared to TLR agonists, suggesting divergent biological targets.
Q & A
Basic: What are the optimized synthetic protocols for N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide?
Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Chlorination of aniline derivatives to form 2-chloroaniline intermediates .
- Step 2: Coupling with oxalyl chloride to establish the oxalamide backbone under controlled anhydrous conditions .
- Step 3: Introduction of the morpholino-thiophenylethyl group via nucleophilic substitution or amidation, requiring catalysts like DMAP (dimethylaminopyridine) and solvents such as dichloromethane .
- Optimization: Reaction temperatures (0–25°C), solvent polarity, and stoichiometric ratios are critical for achieving >70% yield. Chromatographic purification (e.g., silica gel column) ensures >95% purity .
Advanced: How can researchers resolve contradictions in reported reaction yields during scale-up?
Answer:
Discrepancies often arise from:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility but may reduce selectivity. Switch to THF or dichloromethane for better control .
- Catalyst Loading: Overuse of DMAP can lead to side reactions; optimize to 5–10 mol% .
- Analytical Validation: Use LC-MS and H NMR to trace byproducts (e.g., unreacted thiophene intermediates). Adjust reaction times (8–12 hrs) to minimize degradation .
Basic: Which analytical techniques confirm the structural integrity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR identify characteristic signals (e.g., morpholine N-CH at δ 2.4–3.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- LC-MS: Validates molecular weight (e.g., [M+H] at m/z 423.27 for CHClNOS) .
- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and bond angles .
Advanced: How do computational methods predict electronic properties relevant to JAK2 inhibition?
Answer:
- Density Functional Theory (DFT): B3LYP/6-31G(d) calculations model HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity and binding affinity .
- Molecular Docking (AutoDock Vina): Simulates interactions with JAK2’s ATP-binding pocket, highlighting hydrogen bonds between the oxalamide carbonyl and kinase residues (e.g., Leu983) .
Basic: What biological targets and pathways are associated with this compound?
Answer:
- Primary Target: JAK2 kinase (IC ~50 nM), critical in hematopoiesis and immune signaling .
- Pathways: Suppresses STAT3/STAT5 phosphorylation, disrupting cell proliferation in leukemia models .
- Secondary Targets: Preliminary data suggest off-target effects on PI3K/AKT in solid tumors .
Advanced: How can structure-activity relationship (SAR) studies improve JAK2 selectivity?
Answer:
- Substituent Modifications:
- Chlorophenyl Group: Replace with fluorophenyl to enhance lipophilicity (logP from 2.8 to 3.1) and blood-brain barrier penetration .
- Morpholino Group: Replace with piperazine to reduce CYP450 interactions, improving metabolic stability (t increased from 2.5 to 4.1 hrs) .
- In Silico Screening: Virtual libraries prioritize derivatives with >80% similarity to known JAK2 inhibitors .
Basic: What purification techniques are optimal for isolating this compound?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts .
- Recrystallization: Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (mp 148–150°C) .
Advanced: How does pH and temperature affect the compound’s stability in biological assays?
Answer:
- pH Stability: Degrades rapidly at pH <3 (gastric conditions) but remains stable at pH 7.4 (plasma) for 24 hrs .
- Thermal Stability: Decomposition occurs >80°C; store at –20°C in DMSO for long-term use .
Basic: What key structural features enable its biological activity?
Answer:
- Oxalamide Core: Facilitates hydrogen bonding with kinase active sites .
- Thiophene-Morpholino Moiety: Enhances π-π stacking with hydrophobic pockets in JAK2 .
- Chlorobenzyl Group: Increases membrane permeability (PAMPA logPe = –4.2) .
Advanced: What challenges exist in formulating this compound for in vivo studies?
Answer:
- Solubility: Poor aqueous solubility (<0.1 mg/mL) requires nanoemulsion or cyclodextrin encapsulation .
- Bioavailability: Low oral absorption (F = 12%) necessitates IV or intraperitoneal administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
